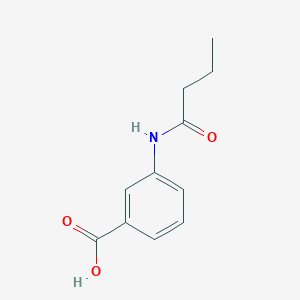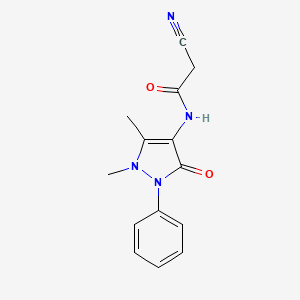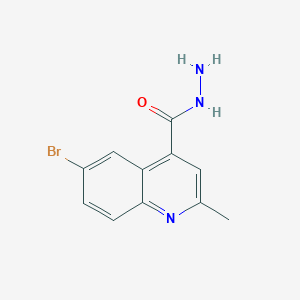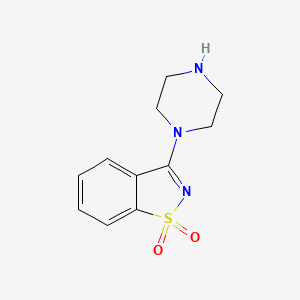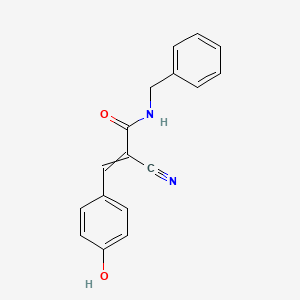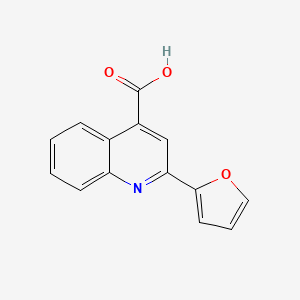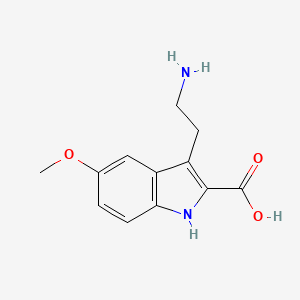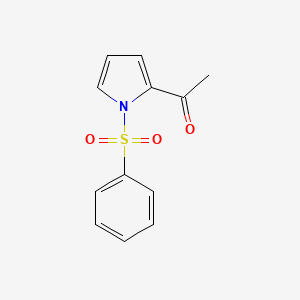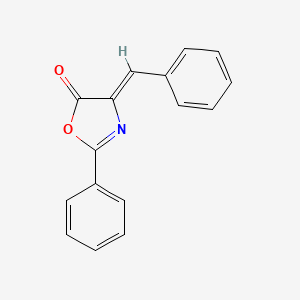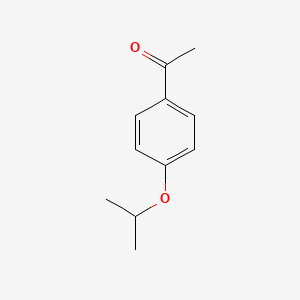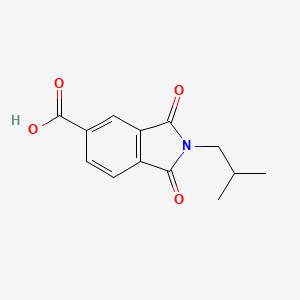
5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one, also known as 5-AMDM, is an organic compound that is widely used in scientific research applications. This compound is a member of the class of benzimidazoles and its unique chemical structure makes it an interesting research subject for various fields of study.
Applications De Recherche Scientifique
Optical Activity in Amino Acid Derivatives
5-Aminobenzimidazoles and derivatives like 1,3-dimethyl-2H-5-amino-benzimidazol-2-one show potential in the preparation of optically active amino acid derivatives. Hasan et al. (2000) explored this by reducing 1-methyl-5-nitro-benzimidazoles and 1,3-dimethyl-2H-5-nitro-benzimidazol-2-one to their amino counterparts and further converting them into complex compounds, which were then characterized for optical activity using mass spectrometry and 1H NMR spectroscopy (Hasan, Shaheen, Yunus, & Munir, 2000).
Synthesis of Masked Amino Aldehydes
Denisenko et al. (2010) demonstrated the synthesis of 5'-substituted 2-(2-amino-3-furanyl)-1,3-dimethyl-1H-benzimidazolium bromides, which are masked amino aldehydes. This process involved heating (1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile with α-bromo ketones, leading to the formation of compounds with potential applications in organic synthesis (Denisenko, Tverdokhlebov, Tolmachev, Volovenko, Shishkina, & Shishkin, 2010).
Antibacterial and Antifungal Activities
Benzimidazolone derivatives, including those based on 1,3-dimethyl-2H-benzimidazol-2-one, have been studied for their antibacterial, antituberculosis, and antifungal activities. Karale, Rindhe, and Rode (2015) synthesized various benzimidazolone derivatives and tested them against gram-positive and gram-negative microorganisms, showing promising results in the context of medical research (Karale, Rindhe, & Rode, 2015).
Role in Organic Magnetic Materials
Benzimidazole-based compounds, including those similar to 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one, have been explored in the context of organic magnetic materials. Ferrer et al. (2001) synthesized and characterized stable nitroxide radicals derived from benzimidazoles, studying their magnetic susceptibility and potential application in materials science (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).
Mécanisme D'action
Target of Action
The compound 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one, also known as Muscimol, is a potent and selective orthosteric agonist for the GABA A receptor . This receptor is a major inhibitory neurotransmitter receptor in the central nervous system .
Mode of Action
Muscimol mimics the inhibitory neurotransmitter GABA, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Biochemical Pathways
The biochemical pathways affected by Muscimol are those involving GABAergic signaling. By acting as an agonist at GABA-A receptors, Muscimol enhances inhibitory neurotransmission . This can have a variety of downstream effects, depending on the specific neural circuits involved.
Pharmacokinetics
It is also known that smaller particles are cleared more rapidly than larger ones .
Result of Action
The result of Muscimol’s action is a decrease in neuronal excitability, which can have a variety of effects depending on the specific neural circuits involved. These effects can include sedation, hallucinations, and pain relief . Muscimol’s ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage makes it a compound of great interest in neuropharmacology .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one plays a role in several biochemical reactions. It interacts with enzymes such as nicotinamide N-methyltransferase, which is involved in cellular energy metabolism . This interaction can influence the activity of the enzyme, leading to changes in metabolic pathways. Additionally, this compound can bind to proteins and other biomolecules, affecting their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of enzymes involved in glucose metabolism, potentially improving blood sugar control in diabetic models . It also affects the size and function of fat cells, contributing to changes in cellular energy balance and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This compound has been shown to inhibit nicotinamide N-methyltransferase, leading to changes in metabolic pathways and energy utilization . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but it can degrade under certain conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression . These effects are important for understanding the potential therapeutic applications and safety of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can improve metabolic function and energy balance without significant adverse effects . At higher doses, it may cause toxic effects, including gastrointestinal disturbances and changes in liver function . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide N-methyltransferase, influencing the metabolism of nicotinamide and other related compounds . This interaction can affect metabolic flux and the levels of various metabolites, leading to changes in cellular energy balance and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. Understanding the transport and distribution mechanisms is important for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function . Targeting signals and post-translational modifications direct this compound to specific organelles, such as the mitochondria and nucleus . These localizations are important for understanding the mechanisms of action and potential therapeutic applications of this compound.
Propriétés
IUPAC Name |
5-(aminomethyl)-1,3-dimethylbenzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-12-8-4-3-7(6-11)5-9(8)13(2)10(12)14/h3-5H,6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVGETHSXBLPHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353886 |
Source


|
| Record name | 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886508-53-8 |
Source


|
| Record name | 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
